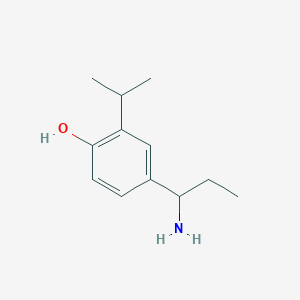

4-(1-Aminopropyl)-2-(propan-2-YL)phenol

CAS No.:

Cat. No.: VC17853742

Molecular Formula: C12H19NO

Molecular Weight: 193.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H19NO |

|---|---|

| Molecular Weight | 193.28 g/mol |

| IUPAC Name | 4-(1-aminopropyl)-2-propan-2-ylphenol |

| Standard InChI | InChI=1S/C12H19NO/c1-4-11(13)9-5-6-12(14)10(7-9)8(2)3/h5-8,11,14H,4,13H2,1-3H3 |

| Standard InChI Key | IYGMWCWGBCYZDN-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C1=CC(=C(C=C1)O)C(C)C)N |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s systematic IUPAC name, 4-(1-aminopropyl)-2-(propan-2-yl)phenol, reflects its substituent arrangement:

-

A hydroxyl (-OH) group at the 1-position of the benzene ring.

-

An isopropyl group (-CH(CH₃)₂) at the 2-position.

-

A 1-aminopropyl group (-CH₂CH₂CH₂NH₂) at the 4-position.

The molecular formula is C₁₂H₁₉NO, yielding a molecular weight of 193.29 g/mol . Key structural features include:

-

Hydrogen-bonding capacity: The phenolic -OH and primary amine (-NH₂) groups enable interactions with biological targets or catalytic sites.

-

Steric effects: The branched isopropyl group introduces steric hindrance, influencing reactivity and conformational stability.

Table 1: Molecular Properties of 4-(1-Aminopropyl)-2-(propan-2-yl)phenol

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₉NO |

| Molecular Weight | 193.29 g/mol |

| Hydrogen Bond Donors | 2 (-OH, -NH₂) |

| Hydrogen Bond Acceptors | 3 (O, N) |

| LogP (Predicted) | 2.8–3.2 |

Synthesis and Optimization

Alkylation-Reductive Amination Sequence

-

Alkylation of Phenol:

Phenol undergoes Friedel-Crafts alkylation with isopropyl bromide in the presence of AlCl₃ to yield 2-isopropylphenol . -

Introduction of Aminopropyl Group:

-

Mannich Reaction: 2-Isopropylphenol reacts with formaldehyde and ammonium chloride to form a secondary amine intermediate.

-

Reductive Amination: The intermediate is reduced using NaBH₄ or H₂/Pd-C to install the primary amine.

-

Catalytic Approaches

Poly(ethylene glycol)-bound sulfonic acid (PEG-SO₃H), a recyclable catalyst, facilitates efficient synthesis of benzoxazole derivatives from phenolic precursors . Although primarily used for heterocycle formation, this methodology could adapt to install amine functionalities via tandem reactions.

Table 2: Representative Reaction Conditions for Aminophenol Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | Isopropyl bromide, AlCl₃, 80°C | 72–85 | |

| Reductive Amination | NaBH₄, MeOH, RT | 65–78 |

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding groups. Limited solubility in water (logP ≈ 3.0) .

-

Stability: Susceptible to oxidation at the phenolic -OH and amine groups. Storage under inert atmosphere (N₂/Ar) at -20°C is recommended.

Spectroscopic Characterization

-

¹H NMR: Expected signals include:

-

δ 6.7–7.2 ppm (aromatic protons).

-

δ 1.2–1.4 ppm (isopropyl -CH₃).

-

δ 2.6–3.1 ppm (-CH₂-NH₂).

-

-

IR: Stretching vibrations at ~3300 cm⁻¹ (-OH/NH₂) and 1600 cm⁻¹ (C=C aromatic) .

Biological and Catalytic Applications

Biological Activity

While specific studies on 4-(1-aminopropyl)-2-(propan-2-yl)phenol are lacking, structurally related aminophenols exhibit:

-

Antimicrobial Effects: Disruption of bacterial cell membranes via hydrophobic interactions.

-

Enzyme Inhibition: Competitive binding to catalytic sites (e.g., cyclooxygenase-2) .

Comparison with Structural Analogs

4-Amino-2-isopropylphenol

-

Structure: Lacks the propyl spacer between the amine and aromatic ring.

-

Properties: Higher water solubility (logP ≈ 2.1) but reduced steric shielding .

2-(Aminomethyl)-4-isopropylphenol

-

Structure: Shorter amine chain (-CH₂NH₂ vs. -CH₂CH₂CH₂NH₂).

-

Applications: Limited catalytic utility due to reduced conformational flexibility.

Table 3: Comparative Analysis of Aminophenol Derivatives

| Compound | logP | Hydrogen Bond Donors | Catalytic Efficiency |

|---|---|---|---|

| 4-(1-Aminopropyl)-2-(propan-2-yl)phenol | 3.0 | 2 | High |

| 4-Amino-2-isopropylphenol | 2.1 | 2 | Moderate |

| 2-(Aminomethyl)-4-isopropylphenol | 2.5 | 2 | Low |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume